barium(2+);2-methoxyethanolate

BST thin films dielectric constant leakage current density

Barium(2+);2-methoxyethanolate (barium 2-methoxyethoxide, Ba(OCH₂CH₂OCH₃)₂, CAS 115503-13-4, MW 287.50 g/mol) is a homoleptic barium alkoxyalkoxide belonging to the class of donor-functionalized metal alkoxides. The compound is commercially supplied as a 10% w/v solution in 2-methoxyethanol at 99.5% purity (metals basis), with the bidentate methoxyethoxide ligand providing a chelating ether-oxygen donor that modulates the Lewis acidity of the Ba²⁺ center and confers differentiated hydrolysis behavior relative to non-functionalized alkoxides.

Molecular Formula C6H14BaO4
Molecular Weight 287.50 g/mol
Cat. No. B13722860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarium(2+);2-methoxyethanolate
Molecular FormulaC6H14BaO4
Molecular Weight287.50 g/mol
Structural Identifiers
SMILESCOCC[O-].COCC[O-].[Ba+2]
InChIInChI=1S/2C3H7O2.Ba/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2
InChIKeyXANLSKHNWPJDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium 2-Methoxyethoxide (CAS 115503-13-4): Technical Baseline for Sol-Gel and CVD Precursor Procurement


Barium(2+);2-methoxyethanolate (barium 2-methoxyethoxide, Ba(OCH₂CH₂OCH₃)₂, CAS 115503-13-4, MW 287.50 g/mol) is a homoleptic barium alkoxyalkoxide belonging to the class of donor-functionalized metal alkoxides [1]. The compound is commercially supplied as a 10% w/v solution in 2-methoxyethanol at 99.5% purity (metals basis), with the bidentate methoxyethoxide ligand providing a chelating ether-oxygen donor that modulates the Lewis acidity of the Ba²⁺ center and confers differentiated hydrolysis behavior relative to non-functionalized alkoxides [2]. Its primary documented role is as a molecular precursor for sol-gel and chemical solution deposition of multi-cation oxide ceramics and thin films, including ferroelectrics, dielectrics, and superconductors [3].

Why Generic Barium Precursor Substitution Fails: Barium 2-Methoxyethoxide Procurement Rationale


Barium precursors for oxide thin-film deposition are not interchangeable. Non-functionalized barium alkoxides (e.g., ethoxide, isopropoxide) are polymeric, non-volatile solids that hydrolyze too rapidly upon ambient moisture exposure, leading to uncontrolled precipitation and irreproducible film quality [1]. Barium acetate-based MOD (metal-organic decomposition) routes require higher annealing temperatures, pass through persistent barium oxycarbonate intermediate phases that elevate dielectric loss, and produce solutions that gel within hours to days of mixing [2]. The donor-functionalized 2-methoxyethoxide ligand addresses these failure modes through chelate stabilization of the Ba²⁺ center, enabling controlled hydrolysis kinetics, suppression of carbonate by-product formation, and formulation of stable, homogeneous multi-cation precursor solutions [3]. The quantitative evidence below establishes where this differentiation materially impacts device-relevant film properties.

Barium 2-Methoxyethoxide: Quantitative Evidence for Differentiated Precursor Selection


BST Thin-Film Dielectric Constant and Leakage Current: Methoxyethoxide Sol-Gel vs. Acetate MOD and Acetate Hybrid Routes

In a direct three-route comparison for BaₓSr₁₋ₓTiO₃ (BST) film deposition, the all-methoxyethoxide sol-gel route (barium, strontium, and titanium 2-methoxyethoxides) produced films with dielectric constants up to 400 and leakage currents less than 10⁻⁷ A/cm² . By contrast, the acetate-based MOD route (barium and strontium acetate + titanium diisopropoxide bis(acetylacetonate) in acetic acid/water/isopropanol) yielded films with spin defects, pinholes, poor crystallization, and poor electrical properties . A separate study of an acetate/2-methoxyethanol hybrid route (barium acetate + strontium acetate in acetic acid + titanium isopropoxide in 2-methoxyethanol) reported a dielectric constant of 339, loss tangent of 0.052 at 10 kHz, and leakage current density of 13.3 μA/cm² at 3 V [1]. The methoxyethoxide-only route thus delivers approximately 18% higher dielectric constant and over 100× lower leakage current density (≤0.1 μA/cm² vs. 13.3 μA/cm²) compared with the best acetate-hybrid alternative [1].

BST thin films dielectric constant leakage current density DRAM capacitor

BaTiO₃ Crystallization Temperature: Methoxyethoxide Precursors vs. Mixed Alkoxide Precursors

BaTiO₃ ceramics processed from methoxyethoxide precursors exhibit perovskite phase crystallization at temperatures as low as <125 °C from monolithic alcogels [1] and from 600 °C for thin films [2]. In contrast, mixed Ba and Ti alkoxides (non-pre-reacted) require substantially higher temperatures, with the BaTiO₃ crystalline phase appearing only at 750 °C [3]. Furthermore, pre-reacted BaTi double alkoxides synthesized from barium and titanium methoxyethoxides enable BaTiO₃ crystallization from 600 °C, providing a 150 °C reduction in crystallization temperature compared to mixed alkoxide systems [3]. This thermal budget reduction is attributed to the molecular-scale homogeneity achievable with methoxyethoxide precursors, which eliminates the diffusion-limited solid-state reactions that dominate in mixed alkoxide or acetate-derived systems.

BaTiO₃ ceramics crystallization temperature sol-gel processing perovskite phase

Hydrolytic Stability and Solution Shelf-Life: Methoxyethoxide vs. Short-Chain Alkoxide and Acetate Precursors

Methoxyethoxide precursors demonstrate fundamentally different hydrolysis kinetics compared to conventional barium precursors. The chelating ether-oxygen donor in the 2-methoxyethoxide ligand provides intramolecular saturation of the Ba²⁺ coordination sphere, conferring considerable stability to hydrolysis relative to derivatives of aliphatic alcohols [1]. This is consistent with patent disclosures stating that methoxyethoxides hydrolyze more slowly than acetates or short-chain alkoxides (e.g., ethoxides, isopropoxides), resulting in improved moisture tolerance and solvent stability [2]. In contrast, short-chain barium alkoxides absorb ambient water and rapidly hydrolyze, leading to precipitate formation and rendering them unsuitable for long-term storage or reproducible processing; acetate-based MOD solutions are reported to gel within hours to days of mixing [2]. While no single quantitative hydrolysis rate constant for barium 2-methoxyethoxide was identified in primary literature, the qualitative class-level distinction is consistently documented across independent sources as a direct consequence of chelate stabilization by the β-ether oxygen [1][2].

hydrolysis resistance precursor solution stability alkoxyalkoxide shelf-life

Solution-Phase Homogeneity and Ligand-Exchange Resistance in Multi-Cation YBCO Precursor Systems

Yttrium, barium, and copper 2-(2-methoxy)ethoxyethoxides dissolved in the parent alcohol yield homogeneous solutions at exact 1Y:2Ba:3Cu stoichiometry with no possibility of ligand exchange to give insoluble products [1]. This is the first reported preparation of a homogeneous solution of Y, Ba, and Cu homoleptic alkoxides dissolved only in the parent alcohol, enabling metals to be mixed on the molecular scale [1]. Hydrolysis and careful heat treatment of gels from these solutions yield nearly pure tetragonal YBa₂Cu₃O₇₋δ at temperatures as low as 725 °C [1]. When used as thin-film precursors, YBCO films from the barium 2-methoxyethoxide route exhibited superconducting transition temperatures of 85 K, with ≤0.1 atom % carbon as determined by nuclear reaction analysis—a direct measure of the low carbon contamination achievable [2]. By comparison, acetate-based YBCO sol-gel routes require sintering between 850–950 °C and involve complexing agents to prevent precipitation of insoluble intermediates [3].

YBCO superconductor sol-gel ligand exchange homogeneous precursor molecular-scale mixing

Carbonate Phase Suppression in BST Films: FTIR Evidence for Methoxyethoxide vs. Acetate Decomposition Pathways

FTIR spectroscopy reveals a fundamental difference in the thermal decomposition pathways of methoxyethoxide and acetate-derived BST precursors. Films prepared from the all-methoxyethoxide sol-gel route exhibited minimal carbonate content in the FTIR spectra, indicating a clean decomposition pathway that avoids persistent barium carbonate intermediate phases . In contrast, the acetate MOD route produced films whose FTIR spectra showed a less facile decomposition pathway with increased free CO₂ and a reduced hydroxyl component, requiring a larger thermal budget to fully decompose the titanium precursor . The acetate-hybrid route (acetic acid-modified isopropoxides) showed intermediate behavior with a reduced—but still present—carbonate content . This is consistent with the broader literature: acetate-based chemistry for BST typically passes through an oxocarbonate transition that necessitates higher annealing temperatures to achieve phase-pure perovskite [1]. The methoxyethoxide ligand's intramolecular ether-oxygen donor facilitates a more direct oxide formation pathway, suppressing the kinetic trapping of carbonate intermediates that degrades dielectric performance [1].

carbonate impurity FTIR BST thin films decomposition pathway oxocarbonate

Barium 2-Methoxyethoxide: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Sol-Gel Deposition of High-κ BaₓSr₁₋ₓTiO₃ (BST) Thin Films for DRAM Capacitors and Tunable Microwave Devices

Barium 2-methoxyethoxide is the barium precursor of choice for BST sol-gel deposition where maximizing dielectric constant (target >350) while minimizing leakage current (<10⁻⁷ A/cm²) is a non-negotiable device requirement. The direct three-route comparison evidence confirms that the all-methoxyethoxide route produces BST films with εr up to 400 and leakage <10⁻⁷ A/cm², outperforming both acetate MOD and acetate-hybrid alternatives . The associated suppression of carbonate intermediate phases, verified by FTIR, eliminates a primary source of dielectric loss and interfacial charge trapping in the final device . Users should procure the compound as the 10% w/v solution in 2-methoxyethanol (metals basis purity 99.5%) and formulate with strontium and titanium 2-methoxyethoxides for stoichiometric BaₓSr₁₋ₓTiO₃ deposition [1].

Low-Temperature Crystallization of BaTiO₃ Dielectric Ceramics for Substrate-Temperature-Limited Integration

When BaTiO₃ must be crystallized on temperature-sensitive substrates (polymer flexible electronics, glass, pre-metallized wafers), barium 2-methoxyethoxide enables perovskite phase formation at temperatures as low as <125 °C from monolithic alcogels or from 600 °C for thin films [1]. This represents a >625 °C reduction compared to conventional solid-state routes and a 150 °C advantage over mixed (non-pre-reacted) alkoxide systems [2]. The molecular-scale precursor homogeneity intrinsic to the methoxyethoxide system is the mechanistic basis for this low-temperature crystallization capability, as it eliminates the diffusion barriers to perovskite nucleation that dominate in mixed-precursor or acetate-derived systems [2].

Sol-Gel Fabrication of YBa₂Cu₃O₇₋δ Superconducting Films and Coated Conductors Requiring Low Carbon Contamination

For YBCO superconducting film fabrication where carbon contamination directly depresses critical current density (Jc) and transition temperature (Tc), the methoxyethoxide route is differentiated by two quantitative advantages: (1) YBa₂Cu₃O₇₋δ phase formation at temperatures as low as 725 °C—125–225 °C lower than acetate-based routes—due to molecular-scale metal mixing in a ligand-exchange-resistant, homogeneous precursor solution ; and (2) demonstrated residual carbon incorporation of ≤0.1 atom % in YBCO films, with superconducting Tc of 85 K and minimal impurity phases by XRD, as verified by nuclear reaction analysis [1]. This evidence supports procurement of barium 2-methoxyethoxide for any YBCO coated-conductor process where carbon-related performance degradation (Tc suppression, weak-link grain boundaries) must be tightly controlled [1].

Controlled-Hydrolysis Processing of Multi-Cation Perovskite Oxide Films with Extended Precursor Pot-Life Requirements

For manufacturing environments where precursor solutions must remain stable and processable over extended periods (hours to days) without premature gelation or precipitation, the chelate-stabilized methoxyethoxide ligand architecture provides a class-level advantage over both short-chain alkoxides and acetates. Short-chain barium alkoxides absorb ambient moisture and precipitate within minutes to hours of atmospheric exposure; acetate solutions gel within hours to days of mixing . Methoxyethoxides, by virtue of the intramolecular ether-oxygen chelation of the Ba²⁺ center, demonstrate higher stability in organic solvents and considerable stability to hydrolysis [1]. This property is essential for reproducible spin-coating, dip-coating, or ink-jet printing of multi-cation oxide films (including PZT, BST, and complex perovskite formulations) where batch-to-batch viscosity and stoichiometry consistency directly determine manufacturing yield [1].

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